Product packaging for CEFPODOXIME(Cat. No.:)

CEFPODOXIME

Cat. No.: B1215666
M. Wt: 427.5 g/mol
InChI Key: WYUSVOMTXWRGEK-UHFFFAOYSA-N
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Description

Overview of Cefpodoxime (B17579) within the Cephalosporin (B10832234) Class of Beta-Lactam Antibiotics

This compound is classified as a third-generation cephalosporin, a class of β-lactam antibiotics. drugs.com The core of the this compound molecule contains a β-lactam ring, which is crucial for its antibacterial activity. nih.gov As a third-generation cephalosporin, it possesses an expanded spectrum of activity against Gram-negative bacteria compared to first and second-generation cephalosporins. drugs.com It is also stable in the presence of many β-lactamase enzymes, which are produced by some bacteria and can inactivate many penicillin and cephalosporin antibiotics. nih.govdrugbank.com

The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis. fda.govpatsnap.com Specifically, the active metabolite of this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a primary component of bacterial cell walls. drugbank.compatsnap.com This binding action inhibits the production of peptidoglycan, leading to a compromised cell wall and ultimately bacterial cell lysis and death. patsnap.compatsnap.com

Historical Context of this compound Discovery and Development (Pre-Clinical Research Focus)

This compound was patented in 1980 and received approval for medical use in 1989. wikipedia.org The development of this compound proxetil, the oral prodrug, was a significant advancement, as it allowed for effective oral administration of the third-generation cephalosporin. nih.gov Preclinical research focused on enhancing the oral bioavailability of the active compound, this compound. nih.gov The proxetil ester formulation, this compound proxetil, was designed to be absorbed from the gastrointestinal tract and then de-esterified to release the active this compound. nih.govfda.gov

Early research also established the antibacterial spectrum and efficacy of this compound. In vitro studies demonstrated its activity against a wide range of pathogens. wikipedia.org Preclinical pharmacokinetic studies in various animal models were crucial in determining the absorption, distribution, metabolism, and excretion of the drug, which informed its potential for clinical use. nih.gov

Significance of this compound in Antimicrobial Research

The significance of this compound in antimicrobial research lies in its broad-spectrum activity and its oral route of administration, which provides a convenient alternative to parenteral cephalosporins for certain infections. wikipedia.orgnih.gov Its stability against many β-lactamases makes it a valuable agent against bacteria that have developed resistance to other β-lactam antibiotics. nih.govdrugbank.com

This compound has been instrumental in research on the treatment of various community-acquired infections. nih.gov It has been used as a comparator agent in studies evaluating new antibiotics. nih.gov Furthermore, research into the mechanisms of resistance to this compound has provided valuable insights into the evolution of bacterial resistance. Studies have shown that resistance can emerge through the production of extended-spectrum β-lactamases (ESBLs) or changes in the outer membrane proteins of bacteria. nih.govnih.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular FormulaC15H17N5O6S2
Molar Mass427.45 g·mol−1
AppearanceWhite to off-white solid
Water SolubilitySoluble
Hydrogen Bond Acceptor Count9
Hydrogen Bond Donor Count3
Rotatable Bond Count7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O6S2 B1215666 CEFPODOXIME

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSVOMTXWRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861021
Record name 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80210-62-4
Record name (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Biochemical Mechanisms of Action

Elucidation of Cefpodoxime's Bactericidal Mechanism

The primary bactericidal action of This compound (B17579) is achieved through the inhibition of bacterial cell wall synthesis. This process is fundamental to bacterial life, providing structural support and protecting the cell from osmotic lysis.

Inhibition of Bacterial Cell Wall Synthesis at the Peptidoglycan Level

This compound exerts its antibacterial effect by inhibiting the synthesis of peptidoglycan, a complex polymer that forms the rigid mesh-like layer of the bacterial cell wall wikidoc.orgasm.orgnih.govnih.govpatsnap.comagscientific.comtoku-e.comresearchgate.netnih.gov. Peptidoglycan provides essential structural integrity, protecting the bacterial cell from internal turgor pressure. The disruption of its synthesis weakens the cell wall, making it susceptible to rupture and leading to bacterial cell death wikidoc.orgnih.govnih.govagscientific.comresearchgate.netnih.gov.

Specificity and Binding Affinity to Penicillin-Binding Proteins (PBPs)

The key to this compound's action lies in its interaction with bacterial enzymes known as Penicillin-Binding Proteins (PBPs) wikidoc.orgnih.govnih.govpatsnap.comagscientific.comtoku-e.comresearchgate.netnih.govplos.orgmedchemexpress.comnih.govasm.orgoup.com. PBPs are a group of enzymes, primarily transpeptidases, that are crucial for the final stages of peptidoglycan synthesis. Specifically, they catalyze the cross-linking of peptidoglycan chains, a process that confers strength and rigidity to the cell wall. By binding to these PBPs, this compound inactivates their enzymatic activity, thereby preventing the necessary cross-linking and leading to the formation of a defective cell wall wikidoc.orgnih.govnih.govagscientific.comtoku-e.comresearchgate.netnih.gov.

Research indicates that this compound exhibits a preferential binding affinity for Penicillin-Binding Protein 3 (PBP3) wikidoc.orgnih.govpatsnap.com. While other PBPs may also be targeted, the stronger interaction with PBP3 is considered a significant factor in its mechanism of action, contributing to the inhibition of cell division and elongation, which ultimately results in bacterial cell death wikidoc.orgnih.govpatsnap.com.

Role of this compound Proxetil as a Prodrug in Biological Activation

This compound is administered orally in the form of its prodrug, this compound proxetil wikidoc.orgasm.orgnih.govnih.govpatsnap.comnih.gov. As a prodrug, this compound proxetil itself is not directly active but is designed for improved oral absorption. Following ingestion, this compound proxetil is absorbed from the gastrointestinal tract and subsequently undergoes de-esterification, primarily by esterases in the intestinal mucosa and blood, to release the active metabolite, this compound wikidoc.orgasm.orgnih.govnih.govpatsnap.com. This biological activation process is essential for the drug to reach its target sites within the bacterial cells and exert its antibacterial effects.

Interaction with Bacterial Enzymes and Cellular Components

Beyond its primary target of PBPs, this compound's interaction with bacterial enzymes, particularly beta-lactamases, dictates its spectrum of activity and potential for resistance.

Stability Against Specific Beta-Lactamase Enzymes

This compound demonstrates a notable stability against a range of beta-lactamase enzymes, which are bacterial enzymes that can hydrolyze and inactivate beta-lactam antibiotics wikidoc.orgasm.orgnih.govnih.govagscientific.comtoku-e.com. This stability, particularly against common beta-lactamases such as TEM and SHV types, allows this compound to remain effective against many strains of bacteria that have developed resistance to other beta-lactam antibiotics through the production of these enzymes wikidoc.orgasm.orgnih.govnih.govagscientific.comtoku-e.com.

However, this stability is not universal. This compound can be inactivated by certain extended-spectrum beta-lactamases (ESBLs) wikidoc.orgnih.govnih.govagscientific.com. ESBLs are a class of enzymes that have evolved to hydrolyze a broader range of cephalosporins, including this compound, often leading to resistance asm.orgnih.govnih.govnordicbiolabs.sebsac.org.uk. Additionally, mutations leading to enhanced production of chromosomal AmpC beta-lactamases can also confer resistance to this compound nih.govnordicbiolabs.se. Consequently, while generally stable, this compound's efficacy can be compromised in the presence of specific, more potent beta-lactamases.

Table 1: this compound Stability Against Beta-Lactamase Enzymes

Beta-Lactamase TypeStability Against this compoundNotes
TEM-1, TEM-2StableThis compound remains active against bacteria producing these common beta-lactamases wikidoc.orgasm.orgnih.govnih.govagscientific.comtoku-e.com.
SHV-1, SHV-2StableThis compound retains activity against strains harboring these enzymes wikidoc.orgasm.orgnih.govnih.govagscientific.comtoku-e.com.
Extended-Spectrum Beta-Lactamases (ESBLs)Inactivated/HydrolyzedThis compound can be inactivated by certain ESBLs, leading to resistance. Specific ESBL types (e.g., CTX-M, K1) can hydrolyze this compound wikidoc.orgasm.orgnih.govnih.govagscientific.comnordicbiolabs.sebsac.org.uk.
AmpC Beta-LactamasesVariable/HydrolyzedEnhanced production of AmpC beta-lactamases can lead to reduced susceptibility or resistance nih.govnordicbiolabs.se.

Compound Names Mentioned:

this compound

this compound Proxetil

Penicillin-Binding Proteins (PBPs)

PBP3

Substrate Profile for Esterase-Mediated Conversion

This compound proxetil, an orally administered prodrug, undergoes rapid biotransformation to its active moiety, this compound, primarily through esterase-mediated hydrolysis. This conversion is crucial for its therapeutic efficacy, as the prodrug form is designed to enhance oral absorption. The enzymatic cleavage occurs predominantly in the gastrointestinal tract, specifically within the intestinal wall and lumen, and also in the plasma researchgate.netnih.govefda.gov.etasm.orgchemdad.comgoogle.comasm.orghres.cafda.govfrontiersin.orgnih.gov.

Enzymatic Hydrolysis and Esterase Involvement: The hydrolysis of this compound proxetil is mediated by a range of esterases, often described as non-specific esterases researchgate.netnih.govefda.gov.etasm.orghres.ca. Research indicates a significant role for choline (B1196258) esterases, as potent hydrolysis inhibitors like eserine and diisopropyl fluorophosphate (B79755) effectively block the enzymatic conversion of this compound proxetil in both luminal washing and mucosal homogenates researchgate.netresearchgate.net. Furthermore, other inhibitors such as mercury(II) chloride (HgCl2) and acetylsalicylic acid have also demonstrated inhibitory effects on these esterase activities researchgate.netresearchgate.net. Studies analyzing intestinal tissue have shown that the esterase activity responsible for this compound proxetil hydrolysis is largely located in the soluble fraction of the intestinal mucosa, with minimal activity detected in the brush-border membranes researchgate.netresearchgate.net.

Substrate Characteristics and Specificity: The substrate profile of this compound proxetil for esterase-mediated conversion is influenced by its chemical structure and stereochemistry. The proxetil ester group is the primary target for enzymatic cleavage. Esterases, in general, are known for their broad substrate specificity, regioselectivity, and chiral specificity researchgate.net. While esterases typically exhibit a preference for substrates containing short-chain acyl esters (acyl chain lengths less than 10 carbon atoms), this compound proxetil, with its ester linkage, fits within the broad range of compounds acted upon by these enzymes researchgate.netfrontiersin.org.

Table 1: Differential Hydrolysis Rates of this compound Proxetil Stereoisomers by Esterases

Stereoisomer ComparisonRelative Hydrolysis RateSource Reference
Diastereoisomer A vs. BA is 2.5-fold faster nih.gov
Diastereoisomer A vs. CA is 5.5-fold faster nih.gov
R-isomer vs. S-isomerR-isomer more susceptible nih.gov

The interaction of this compound proxetil with esterases, including the influence of specific inhibitors and the stereoselective nature of its hydrolysis, defines its substrate profile for the enzymatic conversion pathway that liberates the active this compound.

Antimicrobial Spectrum and Activity Studies in Vitro and Mechanistic

Characterization of Cefpodoxime's Broad-Spectrum Activity

This compound (B17579) is a third-generation oral cephalosporin (B10832234) recognized for its broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govdrugbank.com Its efficacy extends to many common pathogens responsible for a variety of infections, positioning it as a useful agent for empirical therapy. nih.gov The in vitro activity of this compound has been shown to be potent against the major pathogens implicated in respiratory tract infections. nih.govresearchgate.net

The drug's mechanism of action involves binding to penicillin-binding proteins, which disrupts the synthesis of the bacterial cell wall, leading to cell lysis. karger.com A key characteristic of this compound is its stability in the presence of many common beta-lactamase enzymes. drugbank.comnih.gov This stability allows it to be effective against many organisms that have developed resistance to penicillins and other cephalosporins through the production of beta-lactamases. drugbank.com However, its activity can be compromised by certain extended-spectrum beta-lactamases. drugbank.com

In comparison to other oral cephalosporins, this compound often demonstrates a wider spectrum of activity. nih.govplu.mxnih.gov While it is slightly less active than cefixime (B193813) against some Gram-negative bacteria, it is more active than cefuroxime (B34974), cefaclor (B193732), and cephalexin. nih.gov Unlike some other third-generation oral cephalosporins such as cefixime, this compound maintains reasonable activity against oxacillin-susceptible staphylococci. plu.mxnih.gov However, like other cephalosporins, it is not active against Enterococcus spp., Pseudomonas aeruginosa, and oxacillin-resistant staphylococci. plu.mxnih.govnih.govnih.gov

Comparative In Vitro Activity Against Diverse Bacterial Species

This compound demonstrates notable activity against a range of Gram-positive bacteria. researchgate.net Against methicillin-susceptible Staphylococcus aureus (MSSA), its activity is considered moderate, with a Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) reported to be 4 mg/L. karger.comnih.govoup.com Its performance against staphylococci is comparable to that of cefotiam (B1212589) and cefuroxime and superior to cefaclor and cephalexin. nih.govresearchgate.net In contrast, cefixime shows insufficient activity against these species. nih.gov It is important to note that this compound is inactive against methicillin-resistant S. aureus (MRSA). karger.comnih.gov

The compound is highly effective against various Streptococcus species. nih.gov This includes Streptococcus pneumoniae, a common cause of respiratory infections, with an MIC90 of 0.12 μg/mL. plu.mxnih.gov this compound is also active against Streptococcus pyogenes and Streptococcus agalactiae. nih.gov For penicillin-resistant pneumococci, however, all beta-lactam agents, including this compound, exhibit reduced activity. nih.gov

This compound exhibits potent in vitro activity against many clinically significant Gram-negative bacteria. karger.comnih.gov It is particularly effective against common respiratory pathogens such as Haemophilus influenzae (irrespective of beta-lactamase production) and Moraxella catarrhalis, with MIC90 values of 0.12 μg/mL and 1 μg/mL, respectively. plu.mxnih.govnih.gov

Within the Enterobacteriaceae family, this compound shows excellent activity against Escherichia coli and Klebsiella pneumoniae, inhibiting over 90% of these isolates at a concentration of 1 mg/L. karger.comnih.gov It is also active against Proteus mirabilis. nih.gov The activity of this compound against most Enterobacteriaceae is very high, with MIC90 values generally at or below 1 mg/L, which is comparable to cefixime and significantly more potent than cefuroxime, cefaclor, and cephalexin. nih.govoup.com However, some species that commonly possess chromosomal beta-lactamases, such as Enterobacter cloacae and Citrobacter freundii, show higher MIC50 values of 4 mg/L. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency, representing the lowest concentration that prevents visible bacterial growth. This compound's MIC values have been extensively determined against a wide array of bacterial isolates using standard methods like agar (B569324) dilution. nih.govnih.gov

The following table summarizes the MIC values for this compound against various bacterial species, providing insights into its spectrum of activity. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (methicillin-susceptible)24
Streptococcus pneumoniae-0.12
Haemophilus influenzae-0.12
Moraxella catarrhalis-1
Escherichia coli-1
Klebsiella pneumoniae-0.25
Proteus vulgaris0.12-
Providencia rettgeri0.015-
Serratia marcescens2-
Enterobacter cloacae4-
Citrobacter freundii4-

Data sourced from multiple in vitro studies. karger.complu.mxnih.govnih.govnih.govoup.com

While MIC provides information on the concentration needed to inhibit growth, the Minimum Bactericidal Concentration (MBC) indicates the concentration required to kill the bacteria. For this compound, studies have shown that its MBC values are generally close to its MIC values, suggesting a bactericidal mode of action against susceptible organisms.

Pharmacodynamic Research Using In Vitro Models

Pharmacodynamic studies of this compound in in vitro models provide a more detailed understanding of the time course of its antibacterial effect than MIC values alone. nih.gov These models often simulate the pharmacokinetic profiles of the antibiotic in the human body to assess its efficacy against various bacterial strains over time. nih.gov

A pharmacokinetic-pharmacodynamic (PK-PD) model based on unbound antibiotic concentrations and a sigmoid Emax relationship has been effectively used to describe the antimicrobial efficacy of this compound. nih.gov This model helps in comparing the bacteriological potency of different antibiotics and dosing regimens. nih.gov For instance, such models have demonstrated the higher bacteriological potency of this compound against S. pneumoniae strains when compared to cefixime. nih.gov

Time-kill curve analysis is a key in vitro pharmacodynamic method used to study the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These experiments involve exposing a standardized inoculum of bacteria to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points. asm.org

For this compound, time-kill curve studies have been performed against various pathogens, including those causing urinary tract infections like E. coli. nih.gov These analyses provide valuable information on the rate and extent of bacterial killing at different drug concentrations. The results of time-kill curve experiments for beta-lactam antibiotics like this compound typically demonstrate a time-dependent killing effect, where the duration of time that the drug concentration remains above the MIC is a critical determinant of efficacy.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling in in vitro systems is instrumental in evaluating the efficacy of antimicrobial agents by systematically linking the drug's concentration-time course (pharmacokinetics) with its bactericidal or bacteriostatic effect (pharmacodynamics). For this compound, a third-generation cephalosporin, the primary PK/PD index associated with its efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). In vitro dynamic models are employed to determine the magnitude of this index required for a desired antibacterial effect.

Studies utilizing in vitro infection models have effectively described the antimicrobial efficacy of this compound using a sigmoid Emax-relationship model. This model establishes a relationship between drug concentration and the magnitude of its antibacterial effect, with the EC50 representing the concentration required to achieve 50% of the maximum effect. Research comparing this compound to cefixime against key respiratory pathogens demonstrated that the EC50 values were consistent with their respective MIC values. This compound exhibited a tenfold higher potency against both penicillin-sensitive and penicillin-intermediate Streptococcus pneumoniae strains compared to cefixime.

EC50 Values of this compound and Cefixime Against Respiratory Pathogens
Bacterial StrainThis compound EC50 (mg/L)Cefixime EC50 (mg/L)
Haemophilus influenzae0.040.04
Moraxella catarrhalis0.120.12
Streptococcus pneumoniae (penicillin-sensitive)0.020.27
Streptococcus pneumoniae (penicillin-intermediate)0.090.69

Further in vitro PK/PD evaluations in dynamic systems, such as hollow-fiber and chemostat models, have been used to define specific targets for this compound. These studies suggest that for cephalosporins like this compound, cidal activity is expected when unbound drug exposures exceed the MIC for at least 50% of the dosing interval (%fT > MIC ≥ 50%). Such models allow for a more precise comparison of antibacterial efficacy between different antibiotics and dosing regimens.

In Vitro Studies Simulating Drug Concentration Profiles

In vitro studies that simulate the dynamic concentration profiles of drugs as they occur in the human body offer more detailed information on antibacterial efficacy than traditional methods that use static concentrations, such as MIC testing. These dynamic models are designed to mimic the clearance or half-life of an antibiotic by continuously changing the drug concentrations in the culture medium. This is often achieved using peristaltic pumps that replace the drug-containing broth with fresh broth, thereby diluting the agent according to its in vivo pharmacokinetic profile.

Bacterial time-kill curve studies have been conducted for this compound in in vitro infection models where various human pharmacokinetic profiles of the unbound antibiotic were simulated. This approach allows for a direct comparison of the time course of antibacterial efficacy against different bacterial strains, such as Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae.

A critical aspect of these simulations is the focus on free, unbound drug concentrations, as this is the fraction responsible for the antibacterial effect at the site of infection. Basing predictions of efficacy solely on total plasma concentrations could lead to an overestimation of the free concentrations at the target site. Studies comparing the tissue penetration of this compound and cefixime have underscored this point. After a single oral dose, the peak free muscle concentration of this compound was more than twofold higher than that of cefixime, despite similar total plasma concentrations. This superior tissue penetration, reflected in a higher area under the curve for free drug in tissue (AUCt), suggests a greater potential for efficacy.

Comparison of Free Muscle Tissue Concentrations After a Single 400 mg Oral Dose
Pharmacokinetic ParameterThis compoundCefixime
Peak Free Muscle Concentration (mg/L)2.10.9
Area Under the Curve for Tissue (AUCt) (mg·h/L)15.47.3

These simulation studies provide a crucial link between in vitro susceptibility, pharmacokinetic properties, and the potential for clinical efficacy, offering a more nuanced understanding of an antibiotic's activity.

Bacterial Resistance Mechanisms and Molecular Epidemiology

In Vitro Induction and Characterization of Resistance

The development and study of bacterial resistance to cefpodoxime (B17579) in vitro primarily involve understanding the mechanisms by which bacteria evade the drug's action and characterizing these mechanisms through various laboratory techniques. While explicit protocols for inducing resistance are not detailed in the provided literature, research focuses on identifying and characterizing the molecular and biochemical alterations that confer resistance, often observed in naturally occurring or experimentally selected resistant strains.

Mechanisms of Resistance

This compound, a third-generation cephalosporin (B10832234), exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) hres.cafda.gov. Resistance to this compound typically arises through several key mechanisms:

Hydrolysis by β-Lactamases: This is a primary mechanism of resistance. Bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive hres.cafda.govfda.govpfizer.com. This compound is stable against many common β-lactamases, including penicillinases and some cephalosporinases, but it can be inactivated by certain extended-spectrum β-lactamases (ESBLs) fda.govfda.govwikidoc.org. Specific β-lactamases implicated in resistance include TEM-1, OXA-30, and CTX-M types asm.orgnih.govresearchgate.net. Notably, some Klebsiella oxytoca strains hyperproduce their intrinsic "K1" chromosomal β-lactamase, leading to resistance to this compound bsac.org.uk. This compound itself has shown a low potential for inducing β-lactamases hres.ca.

Alteration of Penicillin-Binding Proteins (PBPs): Modifications or alterations in the structure or expression of PBPs, the target enzymes for this compound, can lead to reduced binding affinity and consequently, resistance hres.cafda.govfda.govpfizer.com.

Decreased Permeability: Changes in the bacterial cell envelope, particularly alterations in outer membrane proteins (OMPs) such as porins (e.g., decreased production of OmpC or OmpF in Escherichia coli), can reduce the influx of this compound into the bacterial cell, contributing to low-level resistance fda.govasm.orgnih.govresearchgate.net.

Characterization of Resistance Mechanisms

The characterization of this compound resistance in vitro employs a range of microbiological and molecular techniques to identify the underlying resistance determinants:

Minimum Inhibitory Concentration (MIC) Determination: This is a fundamental method to quantify the susceptibility of bacterial isolates to this compound. MICs are determined using standardized dilution methods (broth or agar) fda.govwikidoc.org. Studies report MIC values for various pathogens, establishing breakpoints for susceptibility, intermediate resistance, and resistance. For instance, certain Salmonella enterica strains exhibit an MIC90 of 0.38 µg/mL, while Escherichia coli may have an MIC90 of 1.00 µg/mL avma.org.

Disk Diffusion Tests: This method provides a qualitative assessment of susceptibility by measuring zones of inhibition around antibiotic-impregnated discs fda.govfda.gov.

β-Lactamase Detection and Characterization: Techniques such as isoelectric focusing (IEF) are used to identify and characterize specific β-lactamase enzymes produced by resistant strains nih.govresearchgate.net. Molecular methods, including PCR and gene sequencing, are employed to detect the presence of genes encoding specific β-lactamases (e.g., blaTEM, blaOXA, blaCTX-M) or genes associated with PBP alterations and porin expression asm.orgnih.govresearchgate.netmdpi.comginekologiaipoloznictwo.com.

Outer Membrane Protein (OMP) Analysis: Techniques like SDS-PAGE are used to analyze changes in OMP profiles, such as reduced expression of specific porins, which contribute to decreased permeability and resistance asm.orgnih.govresearchgate.net.

Illustrative MIC Data for Key Pathogens

The following table presents MIC90 values for this compound against selected bacterial species, indicating the concentration required to inhibit 90% of isolates in a given study. These values are crucial for understanding baseline susceptibility and for monitoring the emergence of resistance.

Bacterial SpeciesMIC90 (µg/mL)Source
Salmonella enterica0.38 avma.org
Escherichia coli1.00 avma.org
Pasteurella spp.0.16 avma.org
Klebsiella spp.0.19 avma.org
β-hemolytic streptococci0.09 avma.org
Streptococcus pyogenes (GAS)0.008-0.015 researchgate.net

Studies have identified various resistance mechanisms in E. coli, including the production of TEM-1 β-lactamase, OXA-30 β-lactamase, and alterations in porin expression, sometimes in combination, leading to decreased susceptibility to this compound asm.orgnih.govresearchgate.net. These findings highlight the multifaceted nature of resistance development and the importance of comprehensive characterization methods in understanding bacterial evasion strategies against this compound.

Chemical Synthesis, Structural Modification, and Derivatives

Synthetic Routes and Process Development for Cefpodoxime (B17579) Proxetil

This compound proxetil is a third-generation cephalosporin (B10832234) antibiotic administered orally. Its synthesis involves a multi-step process starting from key intermediates, most commonly 7-aminocephalosporanic acid (7-ACA). researchgate.netresearchgate.net The development of efficient and cost-effective synthetic routes has been a significant focus of research to improve yield, purity, and industrial viability. jddtonline.info

Several synthetic pathways for this compound proxetil have been established. A prevalent method involves the acylation of the 7-amino group of the cephalosporin nucleus. One common route begins with the methanolysis of 3-(acetoxymethyl)-7-[4-chloro-3-oxo-2(Z)-(methoxyimino)butyrylamidol-3-cephem-4-carboxylic acid to create the 3-(methoxymethyl) derivative. lookchem.com This intermediate is then esterified with 1-iodoethylisopropyl carbonate. lookchem.com

Another widely used industrial process utilizes S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) as an acylating agent for 7-ACA. researchgate.netresearchgate.net This reaction forms the core cefotaxime (B1668864) structure. Subsequent steps involve chloroacetylation, esterification of the carboxylic acid function with 1-iodoethyl isopropyl carbonate, and finally, the cleavage of the chloroacetamide protective group using thiourea (B124793) to yield this compound proxetil. researchgate.netnih.gov An alternative pathway involves condensing 7-Amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid with 4-bromo-2-(methoxyimino)-3-oxobutyric acid, followed by cyclization with thiourea and esterification with 1-iodoethyl isopropyl carbonate. lookchem.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound proxetil while minimizing production costs. Research has focused on modifying solvents, catalysts, temperature, and purification methods. researchgate.netjddtonline.info For instance, an improved method involving the use of MAEM for acylation followed by a reversed reaction sequence—esterification before the cleavage of the protective group—was developed. researchgate.net This modification facilitates easier purification of the resulting ester and eliminates the need for column chromatography, a significant bottleneck in previous methods. researchgate.netnih.gov

The choice of catalyst and solvent plays a crucial role. In the final esterification step, where this compound acid is condensed with 1-iodoethyl isopropyl carbonate, 1,8-Diazabicyclo researchgate.netlupinepublishers.comundec-7-ene (DBU) is often used as a catalyst in a dimethylacetamide (DMA) solvent. lupinepublishers.com The purification process has also been optimized. Methods to obtain pure this compound proxetil from its hydrobromide or hydrochloride salt using solvents like methanol (B129727) and a solution of sodium bicarbonate have been developed to achieve a diastereomeric ratio (R/R+S) that conforms to pharmacopoeial specifications, typically between 0.50 and 0.60. google.com The reaction monitoring is frequently performed using High-Performance Liquid Chromatography (HPLC) to ensure the desired product quality. researchgate.netresearchgate.net

Table 1: Examples of Optimized Reaction Parameters in this compound Proxetil Synthesis

Step Reagents/Catalysts Solvent Temperature (°C) Key Outcome
Methoxylation of 7-ACA Methanol, BF3 complex - Low Temperature Formation of 3-methoxymethyl derivative
Acylation MAEM - - High yield of cefotaxime intermediate
Esterification 1-iodoethyl isopropyl carbonate, DBU DMA - Formation of the proxetil ester
Purification from HCl salt Sodium bicarbonate Methanol/Water 25-30 Purity ≥ 95%, Diastereomeric ratio: 0.54

This table is interactive. You can sort and filter the data.

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. nih.govmdpi.com In the context of this compound synthesis, this involves designing processes that reduce waste, use less hazardous chemicals, and improve energy efficiency. jddhs.comhilarispublisher.com A key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. jddhs.com

One practical application of green chemistry in this compound manufacturing is the recovery and recycling of by-products. For example, the side product mercaptobenzothiazole, generated during certain synthesis routes, can be recovered, allowing for a greener process. jddtonline.info The selection of solvents is another critical area. Green chemistry encourages replacing traditional volatile organic solvents with safer alternatives like water or bio-based solvents, or developing solvent-free reaction conditions where possible. jddhs.comhilarispublisher.com While specific green synthesis routes for this compound are still under development, the broader principles guide the optimization of existing methods, such as streamlining reaction steps into one-pot syntheses to reduce solvent use and waste generation. nih.gov

The manufacturing process of this compound proxetil involves several key chemical intermediates. The foundational starting material is often 7-aminocephalosporanic acid (7-ACA), which is modified to create the desired C-3 and C-7 side chains. researchgate.netlupinepublishers.com The synthesis of the proxetil ester moiety requires intermediates such as 1-chloroethyl chloroformate, which is converted to 1-iodoethyl isopropyl carbonate. lupinepublishers.com

Table 2: Key Intermediates in this compound Proxetil Synthesis

Intermediate Name CAS No. Role in Synthesis
7-Aminocephalosporanic Acid (7-ACA) 957-68-6 Core cephalosporin nucleus
S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) - Acylating agent for C-7 side chain
1-Iodoethyl isopropyl carbonate 84976-13-6 Esterifying agent for C-4 carboxyl group
(Z)-4-Chloro-2-Methoxyimino-3-Oxobutanoic Acid 111230-59-2 Precursor for the C-7 side chain

This table is interactive. You can sort and filter the data.

During synthesis and storage, various by-products and degradation products can form, which must be identified and controlled to ensure the final product's quality and safety. semanticscholar.org Analytical techniques like liquid chromatography–mass spectrometry (LC-MS) are essential for characterizing these impurities. semanticscholar.org Studies have identified numerous process-related impurities and degradation products, including isomers and dimers of this compound proxetil. semanticscholar.orgresearchgate.net For example, impurities can arise from reactions with residual intermediates or solvents. semanticscholar.org Systematic analysis of these by-products helps to refine the manufacturing process and improve the stability and safety profile of the final drug substance. lupinepublishers.comsemanticscholar.org

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) studies analyze the connection between a molecule's chemical structure and its biological activity. wikipedia.org For antibiotics like this compound, SAR helps identify the specific chemical moieties responsible for its antimicrobial effects. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships to predict the biological activity of new compounds based on their physicochemical properties. longdom.orgnih.gov

The potent, broad-spectrum antimicrobial activity of this compound is a direct result of its specific chemical structure. nih.gov Like all beta-lactam antibiotics, its core bactericidal action stems from the unstable beta-lactam ring, which inhibits bacterial cell wall synthesis. jddtonline.infonih.gov However, the substituents at the C-3 and C-7 positions of the cephem nucleus are crucial for defining its spectrum of activity, potency, and resistance to bacterial enzymes. researchgate.net

C-7 Side Chain : The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamino group at the C-7 position is critical for high potency against a wide range of Gram-negative bacteria. nih.gov The aminothiazole ring enhances antibacterial activity, a feature common to many third-generation cephalosporins. nih.gov

Methoxyimino Group : The syn-configured methoxyimino moiety provides significant stability against many beta-lactamase enzymes produced by bacteria, a primary mechanism of resistance. nih.gov

Proxetil Ester : The 1-(((1-methylethoxy)carbonyl)oxy)ethyl ester (proxetil) at the C-4 carboxyl group is a prodrug modification. This lipophilic group enhances oral absorption. After absorption, it is cleaved by esterases in the intestinal mucosa to release the active this compound acid. nih.gov

The bactericidal effect of this compound is achieved by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govnih.gov The specific structure of the C-7 acyl side chain is a key determinant of the binding affinity for different PBPs. Cephalosporins generally show selectivity for PBP1a and PBP3. nih.gov Alterations in the structure of these side chains can change the PBP binding profile, thereby affecting the antibiotic's potency against specific bacteria. nih.govfrontiersin.org

A major challenge for beta-lactam antibiotics is their degradation by bacterial beta-lactamase enzymes. The structure of this compound is specifically designed to overcome this. The methoxyimino group sterically hinders the approach of the beta-lactamase enzyme to the beta-lactam ring, preventing its hydrolysis. nih.gov This structural feature makes this compound stable against many common plasmid- and chromosomally-mediated beta-lactamases, allowing it to remain effective against many bacteria that are resistant to other cephalosporins and penicillins. nih.gov

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Design and Synthesis of Novel this compound Derivatives for Research Purposes

The exploration of novel derivatives of existing antibiotics like this compound is a crucial strategy in overcoming the challenges of antimicrobial resistance. Researchers are actively designing and synthesizing new this compound analogs to enhance their therapeutic properties, broaden their spectrum of activity, and investigate their potential against new targets. A significant area of focus has been the synthesis of Schiff base derivatives.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, offer a versatile platform for modifying the this compound molecule. This chemical modification can lead to derivatives with altered electronic and steric properties, potentially enhancing their biological efficacy. The synthesis of new this compound derivatives via Schiff base formation has been a subject of recent research, with studies focusing on their antimicrobial and antiviral activities. nih.gov

In one such study, new Schiff base derivatives of this compound were synthesized and structurally validated using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR). nih.gov These derivatives demonstrated significant biological activity. For instance, all synthesized derivatives showed a strong zone of inhibition against E. coli, with ranges from 55 ± 2.0 to 70 ± 0.8 mm. nih.govresearchgate.net Certain derivatives also exhibited remarkable activity against Stenotrophomonas maltophilia and Serratia marcescens. nih.govresearchgate.net

Furthermore, the antiviral potential of these novel Schiff bases has been investigated. Specific derivatives showed promising IC₅₀ values against variants of the Avian Influenza (H9) and Avian coronavirus (IBV) viruses, suggesting that these new compounds possess strong antiviral capabilities. nih.gov This line of research opens up possibilities for developing this compound-based therapeutics for viral infections, a significant breakthrough for a cephalosporin antibiotic. nih.gov The physical characteristics of some of these synthesized Schiff bases are detailed in the table below.

Compound CodePhysical StateColor
C-1AmorphousLight Brown
C-2AmorphousLight Yellow
C-3AmorphousDark Brown
C-4AmorphousLight Green
C-5AmorphousLight Brown
C-6AmorphousDark Brown
C-7AmorphousYellow
C-8AmorphousLight Brown
C-9AmorphousLight Brown

Synthesis and Characterization of this compound Metal Complexes and Their Biological Activity

The coordination of metal ions with antibiotic molecules is a promising field of research aimed at enhancing the biological activity of existing drugs. This compound, with its multiple donor atoms, is an excellent ligand for forming stable complexes with various metal ions. The synthesis and characterization of this compound metal complexes have revealed that these new entities often exhibit superior biological properties compared to the parent drug.

Several studies have reported the synthesis of transition metal complexes of this compound, including those with Manganese (II), Copper (II), Iron (II), Zinc (II), Nickel (II), Chromium (III), Cobalt (II), Cadmium (II), and Mercury (II). nih.govaustinpublishinggroup.com These complexes are typically synthesized by reacting a this compound derivative, such as a Schiff base ligand formed with vanillin, with the corresponding metal salts in a specific molar ratio, often 1:2 (metal:ligand) or 1:1. nih.govaustinpublishinggroup.com

The characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques. Elemental analysis, FTIR, ¹H-NMR, UV-Visible spectroscopy, inductively coupled plasma optical emission spectrometry (ICP-OES), and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and coordination of the metal ion to the this compound ligand. nih.gov Electronic data from UV-Visible spectroscopy has suggested an octahedral geometry for many of these metal complexes. nih.govaustinpublishinggroup.com

A significant finding from this research is the enhanced biological activity of the this compound metal complexes. In vitro antibacterial analyses against various Gram-positive and Gram-negative bacterial strains have consistently shown that the metal complexes are more effective than the parent drug and the free ligand. nih.govaustinpublishinggroup.com For example, this compound complexes have demonstrated superior performance against several bacteria compared to the free ligand. austinpublishinggroup.com

Beyond antibacterial activity, these metal complexes have also been evaluated for other biological properties. In vitro anti-inflammatory activity has been assessed using proteinase and protein denaturation inhibition assays. nih.gov The antioxidant potential has been investigated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The results from these studies indicate that the metal complexes possess a broad range of biological activities. nih.gov

Molecular docking studies have also been conducted to understand the interaction of these complexes with biological targets. For instance, the docking of this compound-vanillin Schiff base metal complexes with the crystal structure of GlcN-6-P synthase has provided insights into their antibacterial mechanism. nih.gov Similarly, the molecular docking of a Zn-cefpodoxime complex with a lung cancer protein has been explored. austinpublishinggroup.com

The table below summarizes the metals that have been complexed with this compound and the observed stoichiometry.

Metal IonStoichiometry (Metal:Ligand)
Manganese (II)1:2, 1:1
Copper (II)1:2, 1:1
Iron (II)1:2
Zinc (II)1:2, 1:1
Nickel (II)1:2, 1:1
Chromium (III)1:1
Cobalt (II)1:1
Cadmium (II)1:1
Mercury (II)1:1

Analytical Chemistry and Quality Control Research

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in the quality control of cefpodoxime (B17579), providing the necessary specificity and sensitivity for accurate analysis. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used methods.

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a primary technique for the quantitative analysis of this compound in pharmaceutical formulations and for the determination of its related substances. Numerous studies have focused on developing simple, rapid, precise, and stability-indicating HPLC methods.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). drugbank.comspectroscopyonline.com Detection is typically carried out using a UV detector at wavelengths ranging from 222 nm to 254 nm. drugbank.comijrar.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). drugbank.comijrar.com For instance, one validated method demonstrated excellent linearity over a concentration range of 7-105 µg/ml with a correlation coefficient of 0.999. ijrar.com Another study reported an LOD of 0.17 µg/mL and an LOQ of 0.5 µg/mL. drugbank.com These methods are proven to be robust and can effectively separate this compound from its degradation products formed under various stress conditions like acid/alkali hydrolysis, oxidation, and photodegradation. drugbank.com

ParameterMethod 1Method 2Method 3
ColumnPhenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) drugbank.comLuna Pheny Hexyl (250mm x 4.6mm, 5µm) ijrar.comZorbax Eclipse XDB C18 (150×4.6 mm, 5 μ) spectroscopyonline.com
Mobile PhaseAcetonitrile: 50 mM Ammonium Acetate pH 6 (45:55 v/v) drugbank.com0.1% TEA pH 2.5 with OPA & ACN (75:25% v/v) ijrar.comAcetonitrile: 50 mM KH2PO4 buffer pH 3.0 (70:30 v/v) spectroscopyonline.com
Flow Rate1.0 mL/min drugbank.com1.0 mL/min ijrar.com1.0 mL/min spectroscopyonline.com
Detection Wavelength254 nm drugbank.com222 nm ijrar.com228 nm spectroscopyonline.com
Linearity Range1–80 μg/mL drugbank.com7-105 µg/ml ijrar.com70-350 µg/ml spectroscopyonline.com
Correlation Coefficient (r²)0.9998 drugbank.com0.999 ijrar.com0.998 spectroscopyonline.com

HPTLC offers a simple, precise, and rapid alternative for the determination of this compound proxetil. This technique uses precoated silica (B1680970) gel 60F254 plates as the stationary phase. A common mobile phase is a mixture of chloroform, methanol, and toluene (B28343) in a ratio of 4:2:4 (v/v/v). tsijournals.comnih.gov Densitometric analysis is performed, typically at a wavelength of 289 nm, to quantify the separated spots. tsijournals.comlupinepublishers.com

Validation of HPTLC methods includes assessing linearity, accuracy, precision, and specificity. Linearity has been established in ranges such as 100 to 700 ng/spot. tsijournals.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be as low as 30 ng/spot and 90 ng/spot, respectively. tsijournals.comnih.gov Stability-indicating HPTLC methods have also been developed, which can effectively separate this compound from its degradation products under acidic and basic stress conditions. lupinepublishers.com

ParameterFinding
Stationary PhasePrecoated silica gel 60F254 tsijournals.comnih.gov
Mobile PhaseChloroform: Methanol: Toluene (4:2:4 v/v/v) tsijournals.comnih.gov
Detection Wavelength289 nm tsijournals.comlupinepublishers.com
Linearity Range100 - 700 ng/spot tsijournals.comnih.gov
LOD30 ng/spot tsijournals.comnih.gov
LOQ90 ng/spot tsijournals.comnih.gov
Rf Value0.55 ± 0.02 lupinepublishers.com

Gas Chromatography (GC) is a powerful analytical technique widely used in the pharmaceutical industry for the analysis of volatile and semi-volatile compounds. Its primary applications in the context of drug manufacturing and quality control include the determination of residual solvents, and the detection of volatile impurities or degradation products.

This compound and its primary, structurally related impurities are large, polar, and non-volatile molecules. Due to this inherent characteristic, they are not amenable to direct analysis by Gas Chromatography without complex derivatization procedures. Therefore, GC is not a standard or preferred method for the analysis of this compound or its main degradation products. Techniques like HPLC are better suited for this purpose. researchgate.net

However, GC plays a crucial role in controlling the quality of this compound by analyzing substances that are not the active ingredient itself but are related to its manufacturing process. For instance, GC is essential for quantifying residual solvents (e.g., ethanol, acetone (B3395972), methanol) that may be present in the final drug substance. Regulatory guidelines, such as those from the ICH, set strict limits for these solvents, and GC provides the necessary sensitivity and accuracy to ensure compliance. The coupling of GC with a mass spectrometer (GC-MS) is particularly powerful for identifying unknown volatile impurities that may arise during synthesis or storage.

Development and Validation of Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantification of this compound in bulk and pharmaceutical dosage forms.

UV-Visible spectrophotometric methods for this compound are typically developed based on its absorbance in the UV region. The wavelength of maximum absorbance (λmax) for this compound proxetil is often found around 231 nm or 262 nm, depending on the solvent system used. researchgate.netnih.gov Solvents can range from methanol and water to mixtures containing acetone and 0.1N NaOH. researchgate.netnih.gov

These methods are validated for linearity, accuracy, precision, LOD, and LOQ. A linear relationship between absorbance and concentration is typically observed in ranges like 5–25 μg/mL or 10-120 μg/ml. nih.govnih.gov For example, one study showed a correlation coefficient (R²) of 0.9998 over the 5-25 μg/mL range, with recovery values between 99.80% and 100.02%. nih.gov The use of hydrotropic agents like urea (B33335) has also been explored to enhance the aqueous solubility of this compound proxetil for spectrophotometric analysis. nih.govresearchgate.net First derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping spectra in multi-component formulations.

ParameterMethod 1Method 2Method 3
SolventMethanol and Water nih.govAcetone: 0.1N NaOH (25:75, v/v) researchgate.netUrea (as hydrotropic agent) nih.gov
λmax231 nm nih.gov262 nm researchgate.netNot specified
Linearity Range5–25 μg/mL nih.gov2.5-12.5μg/ml researchgate.net10-120 μg/ml nih.gov
Correlation Coefficient (R²)0.9998 nih.gov0.9991 researchgate.netNot specified
Accuracy (% Recovery)99.80% - 100.02% nih.govNot specified99.82 ± 0.106 nih.gov
LOD0.081 μg/mL nih.govNot specifiedNot specified
LOQ0.121 μg/mL nih.govNot specifiedNot specified

Forced Degradation Studies and Stability-Indicating Analytical Methodologies

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods for this compound. akjournals.comresearchgate.netnih.gov These studies involve subjecting the drug substance to conditions more severe than standard accelerated stability testing to generate potential degradation products. nih.gov The primary goal is to develop an analytical method, typically high-performance liquid chromatography (HPLC), that can effectively separate the intact drug from its degradation products, thus demonstrating the method's specificity. akjournals.comresearchgate.net The data from these studies provide insight into the degradation pathways and the intrinsic stability of the this compound molecule. nih.gov

This compound proxetil has been subjected to a range of stress conditions as per International Conference on Harmonisation (ICH) guidelines to investigate its stability profile. akjournals.comresearchgate.net These conditions typically include acid and base hydrolysis, oxidation, exposure to dry and wet heat, and photolysis. akjournals.comnih.gov

Under acidic (e.g., hydrochloric acid) and alkaline (e.g., sodium hydroxide) conditions, this compound undergoes hydrolysis. lupinepublishers.comakjournals.com The rate of hydrolytic degradation is significantly influenced by pH, with alkaline conditions generally causing faster degradation. semanticscholar.org Oxidative degradation is typically studied using hydrogen peroxide. lupinepublishers.comakjournals.com Thermal stress is applied through dry heat and refluxing in water, while photolytic stability is assessed by exposing the drug to UV irradiation. nih.govlupinepublishers.comakjournals.com

Studies have shown that this compound is susceptible to degradation under all these conditions, leading to the formation of various degradation products. lupinepublishers.comakjournals.com For instance, certain impurities are observed to increase specifically under thermal and hydrolytic conditions, while others form under oxidative stress. researchgate.net The development of a stability-indicating HPLC method allows for the separation and quantification of this compound in the presence of these degradants, confirming the method's utility for quality control. akjournals.comresearchgate.net

Stress ConditionReagent/MethodObserved Degradation
Acid HydrolysisHydrochloric Acid (e.g., 0.1M to 5M HCl)Significant degradation observed. lupinepublishers.comakjournals.com
Alkaline HydrolysisSodium Hydroxide (e.g., 0.01M to 0.1M NaOH)Significant degradation observed, generally faster than acid hydrolysis. lupinepublishers.comakjournals.comsemanticscholar.org
OxidationHydrogen Peroxide (e.g., 3% H₂O₂)Degradation occurs, leading to specific oxidative impurities. researchgate.netlupinepublishers.comakjournals.com
Thermal (Dry Heat)High Temperature (e.g., 60°C)Degradation observed, certain impurities increase. nih.govresearchgate.netlupinepublishers.com
PhotolyticUV IrradiationDegradation occurs, especially in combination with other stressors like humidity or oxidation. nih.govlupinepublishers.comsemanticscholar.org

Kinetic studies are performed to understand the rate at which this compound degrades under various stress conditions. akjournals.comjparonline.com These investigations typically follow the degradation process over time at different temperatures to determine the reaction order and calculate key stability parameters. akjournals.comjparonline.com The degradation of this compound proxetil in aqueous solution has been shown to follow pseudo-first-order kinetics. akjournals.comsemanticscholar.org

By analyzing the drug concentration at different time intervals, researchers can calculate the apparent first-order rate constant (k), the half-life (t½), and the shelf-life (t₉₀). akjournals.comjparonline.com Furthermore, by conducting these kinetic studies at elevated temperatures, an Arrhenius plot can be constructed to determine the activation energy (Ea) for the degradation process. akjournals.com These kinetic parameters are crucial for predicting the stability of this compound under various storage conditions. jparonline.com For instance, studies have shown that the rate of hydrolytic degradation is markedly accelerated with an increase in temperature. jparonline.com

Kinetic ParameterDefinitionRelevance to this compound Stability
Rate Constant (k)A value that quantifies the rate of a chemical reaction.Indicates how quickly this compound degrades under specific conditions (e.g., pH, temperature). akjournals.comsemanticscholar.org
Half-life (t½)The time required for the concentration of the drug to decrease to half of its initial value.Provides a measure of the drug's persistence under stress. akjournals.com For example, the half-life in alkaline conditions decreases as pH increases. semanticscholar.org
Activation Energy (Ea)The minimum amount of energy required for a chemical reaction to occur.Calculated from an Arrhenius plot, it helps predict the effect of temperature on the degradation rate. akjournals.com

Impurity Profiling and Identification Using Advanced Analytical Techniques

Impurity profiling is essential for ensuring the quality and safety of this compound proxetil. nih.gov Advanced analytical techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS), are employed for the detection, characterization, and quantification of impurities. nih.govresearchgate.netdaneshyari.com

Systematic studies have been conducted to characterize the impurity profiles of commercial this compound proxetil samples. nih.gov These investigations have successfully identified and structurally elucidated numerous impurities, including both process-related impurities (originating from the synthesis) and degradation products. nih.govresearchgate.net In one comprehensive study, a total of 15 impurities were characterized, comprising 7 known and 8 previously unknown compounds. nih.govresearchgate.net The structures of the unknown impurities were deduced by comparing their mass fragmentation patterns with that of this compound proxetil. nih.gov Techniques such as LC-MSn (multi-stage mass spectrometry) provide detailed fragmentation data that is crucial for this structural elucidation. nih.govlupinepublishers.com The identification of these impurities is a requirement under ICH guidelines and is vital for improving the manufacturing process and controlling the quality of the final drug product. nih.govdaneshyari.comsciencescholar.us

Bioanalytical Methodologies for Pre-Clinical and In Vitro Studies

Bioanalytical methods are fundamental for pre-clinical pharmacokinetic (PK) and in vitro studies, enabling the quantification of this compound in complex biological matrices like plasma, serum, and tissues. frontiersin.orgiitri.org These methods are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. infinixbio.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly used, highly sensitive, and specific method for determining this compound concentrations in biological samples. frontiersin.org

The development of these bioanalytical methods involves rigorous validation to ensure accuracy, precision, linearity, and stability, often following FDA guidelines. iitri.org For example, in preclinical studies using animal models like beagle dogs, UPLC-MS/MS has been used to assess the bioequivalence of different this compound proxetil formulations. frontiersin.org In such studies, plasma samples are processed, and the concentration of the active moiety, this compound, is measured over time to calculate key pharmacokinetic parameters. frontiersin.org

In vitro studies are also critical for understanding the drug's efficacy. nih.gov For instance, the in vitro activity of this compound is evaluated against various bacterial isolates to determine the minimum inhibitory concentrations (MICs). nih.gov These studies help in establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets necessary for efficacy. nih.gov Bioanalytical methods support these studies by confirming drug concentrations in the test systems. nih.gov

Pharmaceutical Sciences and Advanced Drug Delivery Research

Preformulation Studies for Formulation Development (excluding basic properties)

Preformulation studies are crucial for understanding the physical and chemical properties of an active pharmaceutical ingredient (API) and its compatibility with various excipients, which are essential steps before developing a stable and effective dosage form.

Thermal Analysis for Formulation Stability Assessment

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the thermal stability and potential polymorphic forms of Cefpodoxime (B17579) Proxetil, aiding in the assessment of formulation stability researchgate.netderpharmachemica.com.

TGA experiments investigate the thermal decomposition of the drug and its formulations. The thermogravimetric curve for pure this compound Proxetil typically exhibits a single decomposition process, whereas formulations (tablets) often display a two-step decomposition pattern, suggesting that excipients may influence the degradation profile researchgate.netderpharmachemica.comresearchgate.net. For instance, the onset decomposition temperature (TO) and the temperature at 10% weight loss (T10) for this compound Proxetil have been reported as 106.0°C and 208.5°C, respectively derpharmachemica.com. DSC analysis can reveal thermal transitions, such as melting points. This compound Proxetil has been reported to show a sharp endothermic peak around 110°C, indicative of its melting point jddtonline.info. Furthermore, thermal analysis, in conjunction with X-ray Diffraction (XRD), can help identify changes in the crystalline state of the drug within a formulation, such as transformation from crystalline to an amorphous state, which can impact solubility and dissolution benthamscience.com.

Table 1: Summary of Thermal Analysis Data for this compound Proxetil

ParameterValue(s)Reference(s)
Melting Point (°C)~110 jddtonline.info
Onset Decomposition Temperature (TO) (°C)106.0 derpharmachemica.com
Temperature at 10% Weight Loss (T10) (°C)208.5 derpharmachemica.com
Decomposition Process (Drug)Single researchgate.netderpharmachemica.comresearchgate.net
Decomposition Process (Tablets)Two-step researchgate.netderpharmachemica.comresearchgate.net
Crystalline State Transformation (in SNEDDS)Crystalline to amorphous state observed benthamscience.com

Development of Novel Drug Delivery Systems (NDDS)

To overcome the limitations of conventional this compound Proxetil formulations, various novel drug delivery systems have been explored to improve its solubility, permeability, and pharmacokinetic profile.

Niosomes and Vesicular Systems for Controlled Release

Niosomes are non-ionic surfactant vesicles that have garnered attention as effective carriers for controlled and targeted drug delivery. Studies have demonstrated the successful encapsulation of this compound Proxetil within niosomes, leading to sustained drug release.

Research involving this compound Proxetil niosomes prepared with various non-ionic surfactants and cholesterol has shown promising results. For instance, formulations using Span 40 exhibited retarded release, with approximately 65.25% of the drug released over 24 hours, often following zero-order kinetics japsonline.comresearchgate.net. More advanced formulations utilizing natural polysaccharides like Tamarind Seed Polysaccharide (TSP) in combination with surfactants and cholesterol have achieved higher entrapment efficiencies, ranging from 76% to 86.3% wisdomlib.orgwjpr.net. These optimized niosomal formulations have demonstrated prolonged drug release, with up to 98.16% of this compound Proxetil released over a 24-hour period, suggesting their potential for reducing dosing frequency and improving therapeutic effectiveness wisdomlib.orgwjpr.net. The release kinetics from these systems often follow models like Korsmeyer-Peppas, indicating a diffusion-controlled mechanism wisdomlib.org.

Table 2: Performance of this compound Proxetil Niosomal Formulations

Formulation TypeKey ComponentsEntrapment Efficiency (%)Particle Size (nm)In Vitro Release (%) at 24hRelease KineticsReference(s)
NiosomesThis compound Proxetil, Span 40, Cholesterol46-70Not specified~65.25Zero-order researchgate.net
NiosomesThis compound Proxetil, Span 60, Cholesterol76-86Not specified~98.16 (N6)Korsmeyer-Peppas wjpr.net
Niosomes (TSP)This compound Proxetil, TSP, Surfactant, Chol.86.3 (N6)376.598.16Korsmeyer-Peppas wisdomlib.org

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Solubility Enhancement

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. This approach is highly effective for enhancing the solubility and oral bioavailability of poorly soluble drugs like this compound Proxetil.

Research has focused on developing SNEDDS formulations for this compound Proxetil using various combinations of oils (e.g., Capmul MCM, castor oil), surfactants (e.g., Tween 80, TPGS, Kolliphor EL), and co-surfactants (e.g., PEG 400, Transcutol HP). These systems are characterized by their ability to form nano-sized globules, typically ranging from 55 nm to 170 nm, with good stability and rapid self-emulsification times researchgate.netnih.gov. The use of SNEDDS has been shown to significantly improve the permeability of this compound Proxetil, with permeability values increasing from 19.72 for the plain drug to 206 in SNEDDS formulations nih.gov. Furthermore, SNEDDS formulations have demonstrated complete drug release within 20 minutes, irrespective of the pH of the dissolution medium, a marked improvement over the free drug researchgate.net. The enhanced solubility and dissolution rate achieved through SNEDDS can lead to a substantial increase in oral bioavailability, with studies reporting up to a 5.36-fold increase in AUC(0-∞) nih.gov. Solid SNEDDS (S-SNEDDS) have also been developed, which maintain drug release properties and solidification behavior at ambient temperatures benthamscience.com.

Table 3: Performance of this compound Proxetil SNEDDS Formulations

Formulation TypeKey Components (Examples)Globule Size (nm)Zeta Potential (mV)Self-Emulsification Time (s)In Vitro Release (%) at 20 minPermeability (Flux)Reference(s)
SNEDDSTween 80, TPGS, Capmul MCM55-60-4 to -11221-370Not specified0.985 µg/cm²/min nih.gov
SNEDDSCastor oil, Tween 80, PEG 400170Not specifiedNot specified~100%Not specified researchgate.net
S-SNEDDSTween 80, Transcutol, PEG6000Not specifiedNot specifiedNot specified>95%Not specified benthamscience.com

Microsponges and Other Advanced Particulate Systems

Microsponges are porous polymeric microspheres that offer a versatile platform for controlled drug release, particularly for topical applications, but also explored for oral delivery. Their porous structure allows for the entrapment of active ingredients, providing sustained release and potentially reducing side effects jddtonline.infoekb.eg.

While specific studies detailing this compound Proxetil loaded microsponges were not extensively found in the initial search, the technology is well-established for other APIs. Microsponges can be prepared using methods like quasi-emulsion solvent diffusion and can be incorporated into various dosage forms such as gels, creams, or powders jddtonline.infoekb.eg. Formulations have shown favorable characteristics including controlled release profiles, with rapid initial release followed by sustained release over several hours ijpsdronline.com. For example, in posaconazole (B62084) microsponge hydrogels, optimized formulations exhibited high drug entrapment and sustained release over 12 hours, indicating their potential for enhanced delivery ijpsdronline.com. The porous nature of microsponges allows for a high surface area, facilitating controlled diffusion of the entrapped drug ekb.eg.

Environmental Impact and Pharmaceutical Waste Research

Environmental Fate and Persistence of Cefpodoxime (B17579) and Its Metabolites

This compound primarily enters the environment through patient excretion. This compound proxetil, a prodrug, is absorbed in the gastrointestinal tract and converted to its active form, this compound. nih.govnih.gov A significant portion of the administered dose is not metabolized in the body. Studies show that approximately 29% to 33% of an oral this compound dose is excreted unchanged in the urine within 12 hours. nih.gov This direct introduction into municipal wastewater systems is a primary pathway for its environmental release.

Once in the environment, the persistence of this compound and its metabolites is a key concern. Like other cephalosporin (B10832234) antibiotics, its degradation can be influenced by factors such as pH and the presence of microorganisms. mst.dk For instance, the related cephalosporin, ceftiofur, has been shown to degrade rapidly in cattle feces, suggesting that microorganisms can play a role in its breakdown. mst.dk However, the accumulation of antibiotics in environments like anoxic sediments can lead to much longer persistence. mst.dk The continuous release of this compound into aquatic environments raises concerns about chronic exposure for non-target organisms and the potential for the selection of resistant bacteria in the environment. rouzelpharma.inglobalcause.co.uk

Degradation Pathways and By-products in Environmental Matrices

The chemical breakdown of this compound in the environment can occur through several pathways, including hydrolysis, photolysis, and microbial degradation. lupinepublishers.comnih.gov Forced degradation studies on this compound proxetil have shown that hydrolysis, the breakdown of the compound by reaction with water, plays a significant role in its degradation. lupinepublishers.com The ester functional group in the this compound proxetil molecule is particularly susceptible to this process. lupinepublishers.com

Degradation can also be induced by exposure to light (photolysis) and through oxidative processes. lupinepublishers.com These processes transform the parent compound into various by-products. The identification of these transformation products is crucial for a complete environmental risk assessment, as some degradation products of antibiotics can retain antimicrobial activity or exhibit higher toxicity than the parent compound. nih.gov Systematic studies have been conducted to identify process-related impurities and degradation products of this compound proxetil, characterizing numerous by-products that can form under different conditions. lupinepublishers.com

Key Degradation Pathways for this compound:

Hydrolysis: Breakdown by water, particularly affecting the ester linkage in the prodrug form. lupinepublishers.com

Photolysis: Degradation caused by exposure to ultraviolet (UV) radiation from sunlight. lupinepublishers.com

Oxidation: Chemical reaction that can lead to the formation of various degradation products. lupinepublishers.com

Microbial Degradation: Breakdown by microorganisms present in soil and water. mst.dk

Impact of this compound Manufacturing Processes on the Environment

The environmental impact of pharmaceuticals is not limited to their use and disposal; the manufacturing process itself is a significant source of pollution. nih.gov Effluents from drug manufacturing facilities can contain exceptionally high concentrations of APIs, sometimes millions of times greater than those found in treated municipal sewage. nih.gov This industrial discharge is a major contributor to localized environmental contamination and is believed to be a significant driver in the proliferation of drug-resistant bacteria, particularly in global manufacturing hubs. globalcause.co.uknih.gov

The synthesis of this compound proxetil is a multi-step process that involves numerous chemical intermediates and large volumes of organic solvents. researchgate.netlupinepublishers.com The core structure of the antibiotic is often derived from 7-aminocephalosporanic acid (7-ACA), a key intermediate in the production of many cephalosporins. researchgate.net The synthesis involves reacting intermediates like 7-AMCA with other compounds such as MAEM. lupinepublishers.com

A wide array of solvents is used throughout the various stages of synthesis, purification, and crystallization. These include aprotic solvents, alkyl acetates, and ketonic solvents. google.com The extensive use of these chemicals presents potential environmental risks if they are not properly managed and treated. google.com

Table 1: Selected Chemical Intermediates and Solvents in this compound Manufacturing

CategoryCompound NameRole in ManufacturingReference
Chemical Intermediate7-AMCACore structural component for synthesis lupinepublishers.com
Chemical IntermediateMAEMUsed in condensation reaction with 7-AMCA lupinepublishers.comresearchgate.net
Chemical Intermediate1-Iodoethyl isopropyl carbonateReacts with this compound acid to produce the proxetil ester lupinepublishers.comgoogle.com
SolventN,N-dimethyl acetamideUsed to dissolve this compound acid during synthesis lupinepublishers.comgoogle.com
SolventEthyl acetate (B1210297)Used for extraction and purification google.comgoogle.com
SolventMethanol (B129727)Used in methoxylation and crystallization steps lupinepublishers.comgoogle.com
SolventAcetone (B3395972)Used in condensation reactions and for washing product lupinepublishers.comgoogle.com
SolventCyclohexaneUsed for product precipitation lupinepublishers.comgoogle.com
SolventMethyl isobutyl ketone (MIBK)Used as an alternative solvent in purification google.com

Pharmaceutical manufacturing, particularly of complex synthetic molecules like antibiotics, generates significant quantities of waste. techtarget.comresearchgate.net This waste is broadly categorized as hazardous and non-hazardous and can be in solid, liquid, and gaseous forms. techtarget.comthepharmajournal.com

Wastewater from antibiotic production is a major concern. It is often characterized by high levels of organic compounds, chemical oxygen demand (COD), and potentially inhibitory or toxic substances that can be difficult for conventional wastewater treatment systems to handle. researchgate.net Inadequately treated effluent discharged into local water bodies can lead to severe environmental pollution. globalcause.co.uk

Solid waste includes residual chemicals, spent solvents, and packaging materials. techtarget.com Proper management of this waste is crucial to prevent environmental harm. High-temperature incineration is a common method for disposing of hazardous organic waste, as it can effectively destroy the active compounds and reduce the waste volume. thepharmajournal.com However, this process itself can be a source of gaseous pollutants if not properly controlled. thepharmajournal.com Regulatory bodies and international organizations are developing guidance for the pharmaceutical industry on managing waste to minimize the risk of AMR and ecotoxicity. who.intwho.int

Research on Biodegradable Formulations to Mitigate Environmental Contamination

To address the environmental persistence of pharmaceuticals, researchers are exploring the development of biodegradable drug formulations. The goal is to design medications that, after fulfilling their therapeutic purpose, break down into harmless by-products in the environment. researchgate.net

One area of research has focused on creating biodegradable nanocapsules for this compound proxetil. researchgate.net A study successfully formulated nanocapsules using poly-(D,L-lactic acid) (PLA), a known biodegradable polymer. researchgate.net The primary aim of this research was to improve the drug's poor water solubility and bioavailability, but the use of a biodegradable polymer offers a potential secondary benefit of reduced environmental impact. researchgate.net Such formulations are designed for sustained release, which could also contribute to mitigating environmental load. researchgate.net While the primary focus of biodegradable polymers in pharmaceuticals has been on creating effective drug delivery systems, their potential to reduce the environmental footprint of medications is a growing area of interest. researchgate.net

Table 2: Characteristics of Biodegradable this compound Proxetil Nanocapsules

ParameterFindingReference
Polymer UsedPoly-(D,L-lactic acid) (PLA) researchgate.net
Formulation TechniqueInterfacial deposition researchgate.net
Particle Size40 - 400 nm researchgate.net
Encapsulation EfficiencyApproximately 94% researchgate.net
Release ProfileSustained release properties researchgate.net

Q & A

Q. How should researchers address batch-to-batch variability in this compound formulation studies?

  • Methodological Answer : Implement analytical similarity assessments using multivariate analysis (e.g., PCA) to compare critical quality attributes (CQAs) across batches. Follow QbD principles to control variables like particle size and excipient ratios during manufacturing .

Ethical & Reproducibility Considerations

Q. What frameworks ensure ethical rigor in clinical trials studying this compound in pediatric populations?

  • Methodological Answer : Adhere to CONSORT guidelines for pediatric trial design. Include independent ethics committees to review informed consent protocols and risk-benefit ratios. Use age-stratified PK sampling to minimize invasive procedures .

Q. How can researchers enhance transparency in reporting this compound-related adverse events?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for adverse event documentation. Use MedDRA coding for standardized terminology and share datasets via repositories like ClinicalTrials.gov .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.